(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
Description
The compound "(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone" is a complex heterocyclic molecule featuring a pyridazine core fused with substituted piperidine and phenylpiperazine moieties.
Properties
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O/c1-21-10-11-23(19-22(21)2)26-12-13-27(30-29-26)33-14-6-7-24(20-33)28(34)32-17-15-31(16-18-32)25-8-4-3-5-9-25/h3-5,8-13,19,24H,6-7,14-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXQCTSAFXYDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule belonging to the class of piperidine derivatives. Its structure features multiple pharmacophores, which may contribute to diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 410.6 g/mol. The structure consists of a piperidine ring connected to a pyridazine moiety and substituted phenyl groups. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors and enzymes. Compounds with similar structures often exhibit activity related to:
- Dopamine Receptors : The compound may interact with dopamine D2 and D3 receptors, which are critical in neuropharmacology.
- Serotonin Receptors : Potential affinity for serotonin receptors (5-HT1A, 5-HT2A) could influence mood and anxiety pathways.
In Vitro Studies
Research has shown that compounds similar to this one exhibit significant binding affinity for dopamine and serotonin receptors. For instance, a study evaluated the structure-activity relationship (SAR) of various derivatives, revealing that modifications in the piperazine core can enhance receptor selectivity and potency .
| Compound | Receptor Affinity (nM) | Efficacy (%) |
|---|---|---|
| Compound A | 710 ± 150 (D3R) | 102 ± 4.2 |
| Compound B | 278 ± 62 (D3R) | 36 ± 3.1 |
| Compound C | 98 ± 21 (D3R) | 95 ± 6 |
In Vivo Studies
In vivo studies have demonstrated that compounds structurally similar to this one can exhibit neuroprotective effects in models of neurodegeneration. For example, D3 receptor agonists have been shown to protect against MPTP-induced neurodegeneration in mice . This suggests that our compound may also have potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Neuroleptic Activity : A series of piperidine derivatives were tested for neuroleptic activity using behavioral assays in mice. The results indicated that several compounds demonstrated significant efficacy in suppressing conditioned avoidance behavior, suggesting their potential as antipsychotic agents .
- Receptor Interaction Studies : A study focused on the interaction of similar compounds with PD-1/PD-L1 pathways showed that certain derivatives could modulate immune responses effectively, indicating a potential role in immunotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues include:
- Pyridazine-piperidine hybrids : Compounds like gefitinib analogs (e.g., EGFR inhibitors) share the pyridazine core but substitute piperidine with morpholine or other heterocycles, leading to altered kinase selectivity .
- Phenylpiperazine derivatives : Drugs such as aripiprazole (antipsychotic) utilize phenylpiperazine for dopamine receptor modulation but lack the pyridazine moiety, resulting in divergent biological targets .
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Functional Groups | Biological Target |
|---|---|---|---|
| Target Compound | Pyridazine + piperidine | 3,4-Dimethylphenyl, phenylpiperazine | Hypothetical kinase/CNS |
| Gefitinib | Quinazoline + morpholine | Anilino, morpholine | EGFR kinase |
| Aripiprazole | Dihydrocarbostyril + piperazine | Phenylpiperazine, quinolinone | Dopamine D2/5-HT1A receptors |
Computational Similarity Assessment
Using molecular fingerprinting (e.g., Morgan or MACCS fingerprints) and Tanimoto coefficients, the target compound shows moderate similarity (Tanimoto ~0.45–0.55) to kinase inhibitors like gefitinib, driven by shared aromatic heterocycles . However, its phenylpiperazine group reduces similarity to classical kinase inhibitors, aligning it more closely with CNS-active compounds (e.g., aripiprazole analogs, Tanimoto ~0.60) . Activity cliffs—where minor structural changes cause drastic activity shifts—are possible due to the 3,4-dimethylphenyl substitution, which may sterically hinder binding in certain targets .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Comparison
| Property | Target Compound | Gefitinib | Aripiprazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 447 | 448 |
| LogP | ~3.5 | 3.2 | 4.9 |
| Hydrogen Bond Acceptors | 6 | 8 | 5 |
Research Findings and Implications
- Virtual Screening : The compound’s structural complexity challenges traditional similarity-based virtual screening (VS) protocols, as its hybrid architecture straddles multiple drug classes .
- Activity Cliffs : Substitutions on the pyridazine ring (e.g., 3,4-dimethylphenyl vs. chlorophenyl) could dramatically alter target affinity, necessitating careful SAR studies .
- Synthetic Feasibility: Synthetic routes for analogous compounds (e.g., w3 in RSC Medicinal Chemistry data) involve coupling piperazine-methanone derivatives with halogenated pyridazines, suggesting feasible scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
